

VX-150: A Comparative Analysis of Analgesic Effects Against Control Compounds

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Compound of Interest

Compound Name: VX-150

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For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of the Novel Analgesic **VX-150**

This guide provides a comprehensive comparison of the analgesic efficacy of **VX-150**, a selective inhibitor of the Nav1.8 sodium channel, against placebo and the standard-of-care opioid combination, hydrocodone/acetaminophen. The data presented is compiled from publicly available results of clinical trials to offer an objective resource for the scientific community.

Executive Summary

VX-150 is a first-in-class, orally administered selective inhibitor of the Nav1.8 sodium channel, a key mediator in the transmission of pain signals in peripheral nerves.^[1] Clinical studies have demonstrated its potential as a non-opioid analgesic. This guide will delve into the quantitative data from these trials, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Comparative Efficacy of VX-150

The analgesic effects of **VX-150** have been evaluated in both healthy volunteers subjected to experimental pain and in patients experiencing post-surgical acute pain. The primary control compounds used in these studies were a placebo and a combination of hydrocodone and acetaminophen.

Phase 2 Study in Acute Pain (Post-Bunionectomy)

A key Phase 2 clinical trial (NCT03206749) assessed the efficacy of **VX-150** in patients with acute pain following bunionectomy surgery.^[2]^[3] The study included a placebo arm and a reference arm of hydrocodone/acetaminophen.^[4] The primary endpoint was the time-weighted sum of the pain intensity difference over the first 24 hours (SPID24), a standard measure of acute pain relief.

Treatment Group	Mean SPID24
VX-150	36.14 ^[2]
Hydrocodone/Acetaminophen	40.16 ^[2]
Placebo	6.64 ^[2]

Table 1: Comparison of SPID24 Scores in Phase 2 Bunionectomy Trial

A higher SPID score indicates greater pain relief. The data shows that **VX-150** provided a statistically significant improvement in pain relief compared to placebo. While not designed for direct statistical comparison, the analgesic effect of **VX-150** was observed to be in a similar range to the hydrocodone/acetaminophen combination in this study.^[2]

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, crossover study evaluated the analgesic potential of **VX-150** in healthy male subjects using a battery of evoked pain tests.^[1]^[5]

Pain Test Modality	VX-150 Effect vs. Placebo
Cold Pressor Pain Threshold	Significant increase ^[1]
Heat Pain Threshold	Significant increase ^[1]
Pressure Pain Threshold	Not statistically significant ^[6]
Electrical Stair Pain Threshold	Not statistically significant ^[6]

Table 2: Summary of **VX-150** Analgesic Effects in Healthy Volunteers

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for the key experiments cited.

Phase 2 Bunionectomy Trial Protocol (NCT03206749)

- Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study. [\[3\]](#)[\[4\]](#)
- Participants: 243 patients with acute pain following a primary unilateral first metatarsal bunionectomy repair.[\[4\]](#)
- Interventions:
 - **VX-150** Group: 1500 mg initial oral dose, followed by 750 mg every 12 hours.[\[4\]](#)
 - Hydrocodone/Acetaminophen Group (Reference Arm): 5 mg/325 mg oral capsules every 6 hours.[\[4\]](#)
 - Placebo Group: Matched placebo capsules.
- Primary Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS).[\[3\]](#)
- Rescue Medication: Ibuprofen (400 mg) was available as needed to all participants.[\[4\]](#)

Phase 1 Evoked Pain Tests Protocol

This study employed a battery of quantitative sensory tests to assess the analgesic profile of **VX-150**.[\[5\]](#)[\[6\]](#)

- Cold Pressor Test: This test measures pain tolerance in response to a cold stimulus. The subject's hand is immersed in a container of ice water, and the time until the subject withdraws their hand due to intolerable pain is recorded.
- Heat Pain Threshold Test: This test determines the temperature at which a thermal stimulus is first perceived as painful. A thermode is placed on the skin, and the temperature is

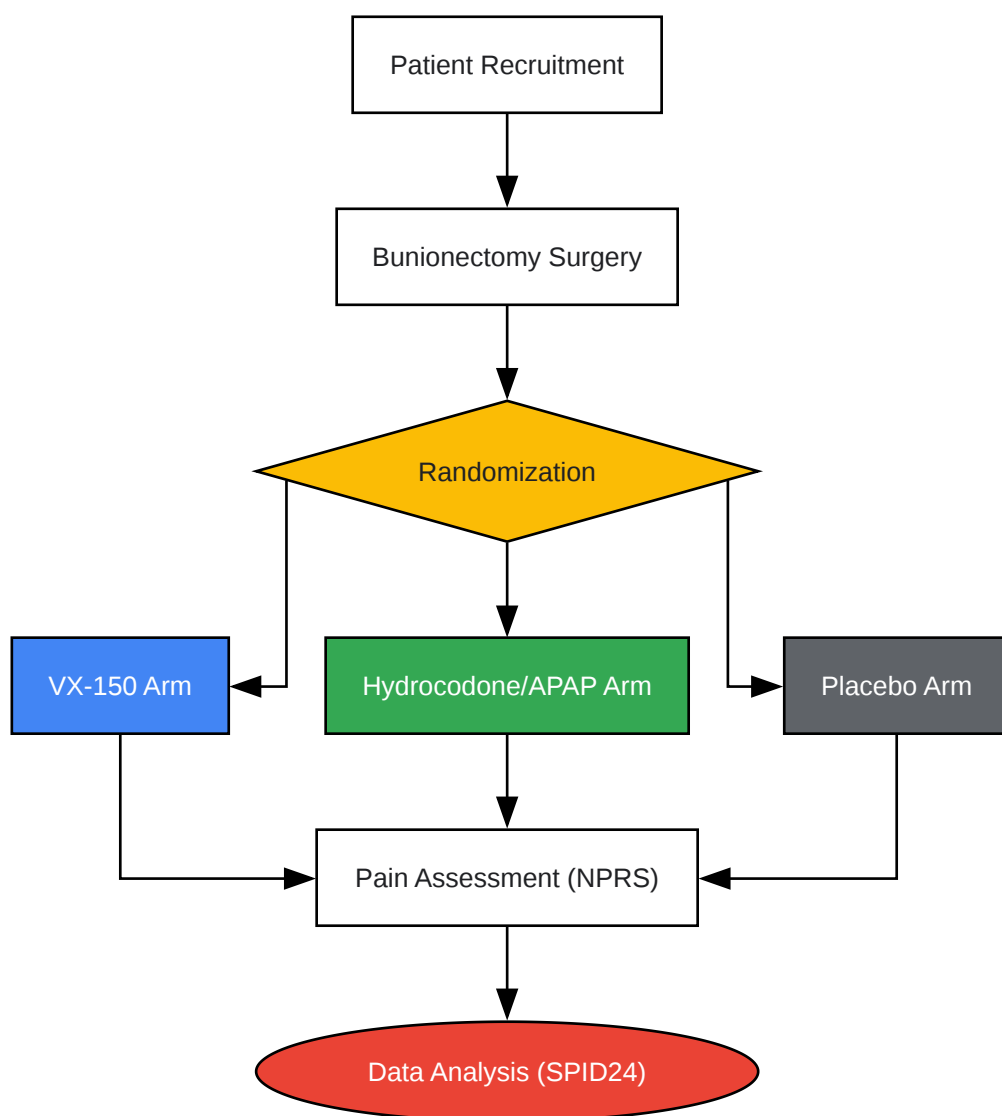
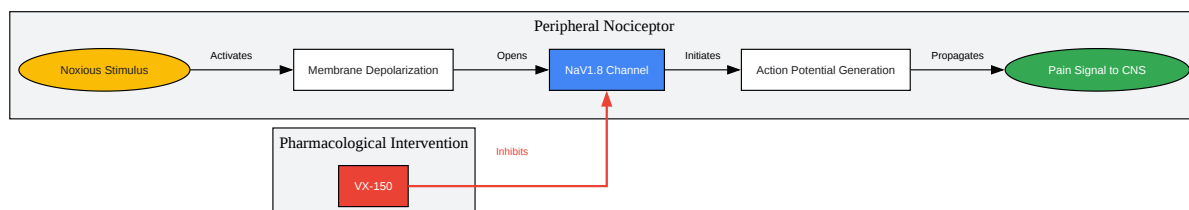
gradually increased until the subject reports the sensation of pain.

- **Pressure Pain Threshold Test:** This test quantifies the minimum amount of pressure that induces pain. A pressure algometer with a probe is applied to a specific anatomical site with increasing force until the subject reports the sensation of pressure changing to pain.^{[7][8]}
- **Electrical Stair Pain Test:** This test assesses pain threshold and tolerance to electrical stimulation. An electrode is placed on the skin, and the intensity of the electrical current is gradually increased in a stepwise manner until the subject reports pain.^[9]

Visualizing the Mechanisms and Workflows

NaV1.8 Signaling Pathway in Nociception

VX-150 exerts its analgesic effect by selectively inhibiting the Nav1.8 voltage-gated sodium channel, which is preferentially expressed in peripheral nociceptive (pain-sensing) neurons.^[1]
^[10] The following diagram illustrates the role of Nav1.8 in the pain signaling cascade.



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